molecular formula C27H28O2 B12542001 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane CAS No. 656259-93-7

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane

Cat. No.: B12542001
CAS No.: 656259-93-7
M. Wt: 384.5 g/mol
InChI Key: BMDQXMMWBACKMP-UHFFFAOYSA-N
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Description

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptane core with two 4-methoxyphenyl groups and one phenyl group attached, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often carried out under controlled conditions, such as elevated temperatures and the presence of a catalyst, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane stands out due to its unique combination of functional groups and bicyclic structure, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

656259-93-7

Molecular Formula

C27H28O2

Molecular Weight

384.5 g/mol

IUPAC Name

7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C27H28O2/c1-28-24-12-8-21(9-13-24)27(22-10-14-25(29-2)15-11-22)23-16-18-26(27,19-17-23)20-6-4-3-5-7-20/h3-15,23H,16-19H2,1-2H3

InChI Key

BMDQXMMWBACKMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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